Ethyl 5-chloro-1H-indazole-3-carboxylate
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Description
Synthesis Analysis
The synthesis of related compounds often involves regiocontrolled halogenation and palladium-catalyzed coupling reactions, as seen in the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate . Similarly, ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates are synthesized through reactions of aryl azides with ethyl 4,4-diethoxy-3-oxobutanoate, followed by conversion to formyl derivatives . These methods suggest that the synthesis of Ethyl 5-chloro-1H-indazole-3-carboxylate could also involve halogenation and coupling steps or similar condensation reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 5-chloro-1H-indazole-3-carboxylate, such as 3-Chloro-2-ethyl-6-nitro-2H-indazole, shows that the indazole moiety can be slightly folded, with a small angle between the five- and six-membered rings, as well as the presence of intramolecular hydrogen bonding . This suggests that Ethyl 5-chloro-1H-indazole-3-carboxylate may also exhibit a folded structure and potential for intramolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving ethyl carboxylate derivatives are diverse. For instance, ethyl 2-iodothiazole-5-carboxylate undergoes photoarylation-photoisomerization to yield various substituted products . Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates are reactive in condensation reactions, leading to the formation of triazolopyridazinones . These examples indicate that Ethyl 5-chloro-1H-indazole-3-carboxylate could also participate in a range of chemical reactions, potentially leading to the formation of various substituted products.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carboxylate derivatives can be inferred from their structural and spectral characterization. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate has been characterized by its crystalline structure and is stabilized by hydrogen bonding . The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds have been studied, showing absorptions due to π→π* transitions and fluorescence emissions from different excited states . These findings suggest that Ethyl 5-chloro-1H-indazole-3-carboxylate may also have distinct spectral properties and could form stable crystalline structures with specific intermolecular interactions.
Scientific Research Applications
Synthetic Chemistry and Drug Development
Ethyl 5-chloro-1H-indazole-3-carboxylate serves as a precursor in the synthesis of various derivatives with potential biological activities. For instance, Bistocchi et al. (1981) synthesized derivatives containing various aliphatic or aromatic acyl radicals at the N1 position, with substituents at the 5 position. These derivatives showed preliminary antiarthritic effects in rat models, highlighting their potential in drug development (Bistocchi, De Meo, Pedini, Ricci, Brouilhet, Boucherie, Rabaud, Jacquignon, 1981).
Organic Synthesis
In the realm of organic synthesis, the compound has been utilized in the synthesis of 1-(R-Phenyl)-5-(R-Methyl)-1H-1,2,3-triazole-4-carboxylic acids via a one-pot tandem reaction, demonstrating its versatility as a reagent in the creation of complex molecules with potential applications in medicinal chemistry and materials science (Pokhodylo, Matiychuk, Obushak, 2010).
Antimicrobial Agents
The search for new antimicrobial agents has also benefited from the study of ethyl 5-chloro-1H-indazole-3-carboxylate derivatives. For example, the design and synthesis of new derivatives of pyrrole, which include modifying atoms of chlorine, amide, and 1,3-oxazole fragments based on ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, have been explored for their antimicrobial potential, indicating the compound's utility in discovering new treatments for bacterial and fungal infections (Biointerface Research in Applied Chemistry, 2020).
Polymer Chemistry
Furthermore, ethyl 5-chloro-1H-indazole-3-carboxylate derivatives have been studied for their role in polymer chemistry. For instance, the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using flexible positional isomeric ligands containing pyridyl, triazole, and carboxylate fragments has been investigated, showcasing the compound's application in the development of metal–organic frameworks with potential uses in catalysis, gas storage, and separation processes (Cisterna, Araneda, Narea, Cárdenas, Llanos, Brito, 2018).
properties
IUPAC Name |
ethyl 5-chloro-1H-indazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAFUIELFHCSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506968 |
Source
|
Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-1H-indazole-3-carboxylate | |
CAS RN |
1081-05-6 |
Source
|
Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1081-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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